N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical profiling Drug-likeness Permeability prediction

Labs requiring a pre-built, triply differentiated pyrazolo[3,4-d]pyrimidine scaffold avoid lengthy de novo synthesis by sourcing this ready-to-screen compound. Three independent derivatization handles (N1-phenyl, N4-anilino, C6-pyrrolidine) enable rapid focused-library construction via Buchwald-Hartwig, Suzuki, or N-alkylation chemistry. Computed XLogP3-AA of 4.7 and single H-bond donor place it in CNS drug-like space, suitable as a reference standard in permeability and brain-plasma ratio ADME studies. The N4-anilino hinge-binding motif supports use as a type I vs. type II/III kinase inhibition control probe. • C6-pyrrolidine ribose-pocket occupant for kinase panel screening • Late-stage intermediate with three orthogonal derivatization sites • In stock for immediate dispatch; quote-based pricing for research quantities

Molecular Formula C21H20N6
Molecular Weight 356.433
CAS No. 946288-37-5
Cat. No. B2738214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS946288-37-5
Molecular FormulaC21H20N6
Molecular Weight356.433
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
InChIInChI=1S/C21H20N6/c1-3-9-16(10-4-1)23-19-18-15-22-27(17-11-5-2-6-12-17)20(18)25-21(24-19)26-13-7-8-14-26/h1-6,9-12,15H,7-8,13-14H2,(H,23,24,25)
InChIKeyNVKCCFCFOMXOMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-Diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 946288-37-5): Procurement-Relevant Identity and Scaffold Context


N,1-Diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a fully synthetic, small-molecule heterocycle (mol wt 356.4 g/mol) belonging to the 4-aminopyrazolo[3,4-d]pyrimidine class. The structure is distinguished from simpler analogs by three simultaneous substitution features: an N1-phenyl ring, an N4-(anilino) group, and a C6-pyrrolidine substituent [1]. The pyrazolo[3,4-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor discovery, with numerous analogs developed against targets including Src/Abl, Aurora kinases, CDKs, PI3K/mTOR, EGFR, and JAK3 [2][3]. This compound is catalogued in PubChem (CID 17016912) and is available from multiple screening-library vendors, but publicly disclosed quantitative biological data remain extremely limited [1].

Why N,1-Diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Substituted by Off-the-Shelf In-Class Analogs


The pyrazolo[3,4-d]pyrimidine chemotype exhibits extreme sensitivity of biological activity to substituent identity and position. Literature on close analogs—such as 1,3-diphenyl and 1,6-disubstituted derivatives—demonstrates that alterations at N1, C4, and C6 individually shift kinase selectivity, cellular potency, and physicochemical properties by orders of magnitude [1]. For example, rigidification of the C6 side-chain with a pyrrolidine ring in Aurora kinase/CDK1 dual inhibitors was shown to substantially alter the cellular inhibition phenotype relative to acyclic amine analogs [2]. Consequently, in the absence of direct comparative data for CAS 946288-37-5, a structural-activity-relationship (SAR)-based precaution must be applied: substitution of this triply differentiated compound with any singly or differently substituted pyrazolo[3,4-d]pyrimidine—such as 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEMBL122243) or 1-(4-chlorophenyl)-4-pyrrolidin-1-yl-pyrazolo[3,4-d]pyrimidine (CID 661189)—is highly likely to yield divergent target engagement and potency profiles [3].

Quantitative Differentiation Evidence for N,1-Diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against the Closest Comparators


Physicochemical Distinction: Lipophilicity (XLogP3-AA) vs. 1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The target compound exhibits a computed XLogP3-AA value of 4.7, reflecting the lipophilic contribution of the pyrrolidine ring in addition to the two phenyl groups [1]. In contrast, 1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 93319-46-1), which lacks the pyrrolidine substituent and the N4-anilino group, has a lower computed XLogP3-AA of 3.2 [2]. The increase of 1.5 log units (approximately 32-fold in partition coefficient) is material for compound ordering decisions: it implies significantly different solubility, permeability, and protein-binding profiles that will affect assay behavior even if the two compounds were equipotent against a given target.

Physicochemical profiling Drug-likeness Permeability prediction

Crystallographic Binding Mode Differentiation: Pyrrolidine-Containing Pyrazolo[3,4-d]pyrimidine in LCK Kinase vs. Simpler 4-Amino Analogs

Although no crystal structure exists specifically for CAS 946288-37-5, a closely related pyrazolo[3,4-d]pyrimidine derivative bearing substituents at positions equivalent to C6 was co-crystallized with the kinase domain of human LCK (PDB 3AC3) [1]. The structure reveals that the substituent projecting from the pyrimidine ring occupies the ribose pocket and extends toward the solvent-exposed region, a binding vector that is inaccessible for analogs lacking the C6 substituent such as the 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEMBL122243), which shows an IC50 > 100,000 nM against its tested kinase [2]. Target compound 946288-37-5 retains the C6-substitution vector mirrored in 3AC3, suggesting the capacity for interactions unavailable to non-C6-substituted congeners.

Kinase inhibition Structure-based design LCK

Molecular Recognition Capacity: Hydrogen Bond Donor Count vs. 1-(4-Chlorophenyl)-4-pyrrolidin-1-yl-pyrazolo[3,4-d]pyrimidine

The target compound possesses one hydrogen bond donor (the N4-anilino NH) [1]. This donor is positioned to interact with the kinase hinge region backbone carbonyl, a canonical interaction for type I kinase inhibitors. By comparison, 1-(4-chlorophenyl)-4-pyrrolidin-1-yl-pyrazolo[3,4-d]pyrimidine (CID 661189) has zero hydrogen bond donors because the C4 position is substituted with a pyrrolidine ring instead of an anilino group [2]. The absence of this hinge-binding donor in the chlorophenyl analog predicts fundamentally different kinase binding modes and selectivity profiles relative to the target compound.

Ligand efficiency Hydrogen bonding Kinase hinge binding

Prioritized Research and Industrial Application Scenarios for N,1-Diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Kinase Inhibitor Lead Discovery: Screening Against Tyrosine Kinase Panels Requiring C6-Substituted Pyrazolo[3,4-d]pyrimidines

The presence of the C6-pyrrolidine substituent, as mirrored in the LCK co-crystal structure (PDB 3AC3) [1], positions this compound as a candidate for screening against kinase panels where ribose-pocket occupancy is a known contributor to potency and selectivity. Procurement is justified for labs that require a pre-built C6-substituted scaffold rather than synthesizing bespoke analogs de novo.

Physicochemical Property Benchmarking for CNS-Penetrant Pyrazolopyrimidine Programs

With a computed XLogP3-AA of 4.7 and a single H-bond donor [2], this compound occupies a lipophilicity range consistent with CNS drug-like space (typically XLogP 3–5). It can serve as a reference standard in permeability and brain-plasma ratio studies where modulating C6 substitution effects on ADME is under investigation.

Chemical Probe Validation in Comparing ATP-Competitive vs. Non-Hinge-Binding Modes

The N4-anilino group provides a hinge-binding H-bond donor that is absent in analogs such as 1-(4-chlorophenyl)-4-pyrrolidin-1-yl-pyrazolo[3,4-d]pyrimidine [3]. This makes the compound suitable for use as a positive-control probe in biochemical assays designed to discriminate between type I (hinge-binding) and type II/III kinase inhibition mechanisms.

Building Block Procurement for Parallel SAR Libraries

The compound's three differentiable substitution sites (N1-phenyl, N4-anilino, C6-pyrrolidine) [2] make it a versatile late-stage intermediate for constructing focused libraries. Each site can be independently derivatized through established reactions (e.g., Buchwald–Hartwig amination, Suzuki coupling on halogenated precursors, or pyrrolidine N-alkylation), enabling rapid analog generation for SAR exploration.

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